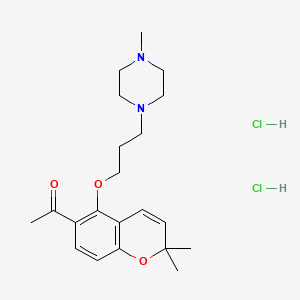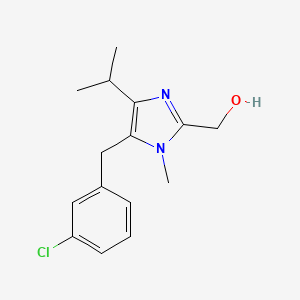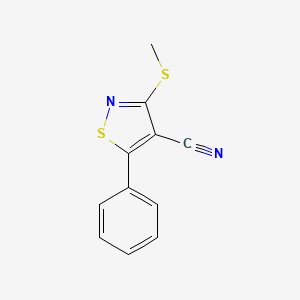
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is a complex organic compound characterized by the presence of multiple nitro groups and a benzisothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include nitrobenzoyl derivatives and benzisothiazole compounds. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is not well-documented. compounds with similar structures often interact with biological molecules through:
Molecular Targets: Enzymes, DNA, or cell membranes.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, or interference with cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzamide: A simpler compound with similar nitro and amide functionalities.
Benzisothiazole derivatives: Compounds with the benzisothiazole moiety but different substituents.
Uniqueness
2-Nitro-N-(5-nitro-1-(2-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)benzamide is unique due to its combination of multiple nitro groups and a benzisothiazole core, which may confer distinct chemical reactivity and biological activity compared to simpler analogs.
Propiedades
Número CAS |
106532-76-7 |
|---|---|
Fórmula molecular |
C21H11N5O8S |
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
2-nitro-N-[5-nitro-1-(2-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H11N5O8S/c27-19(13-5-1-3-7-17(13)25(31)32)22-20-15-11-12(24(29)30)9-10-16(15)23(35-20)21(28)14-6-2-4-8-18(14)26(33)34/h1-11H |
Clave InChI |
KTUJCZWYAJFUJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])N(S2)C(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


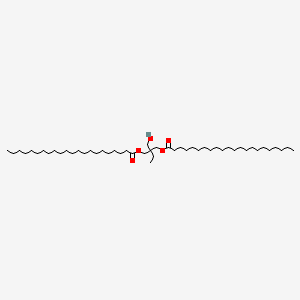
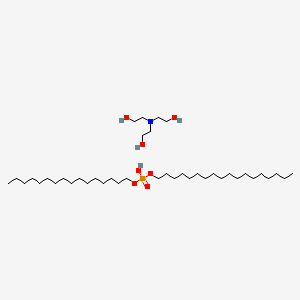
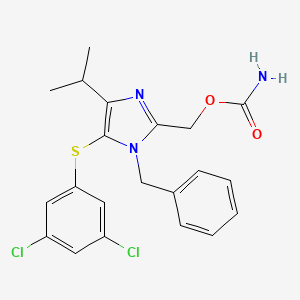
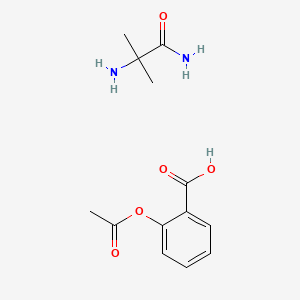

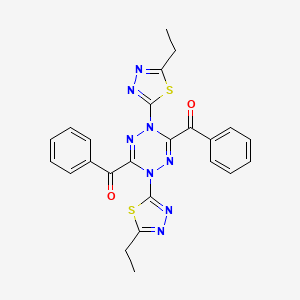
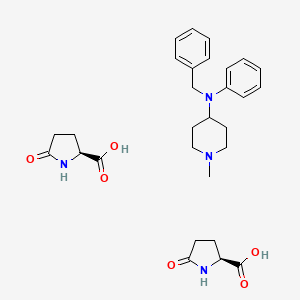
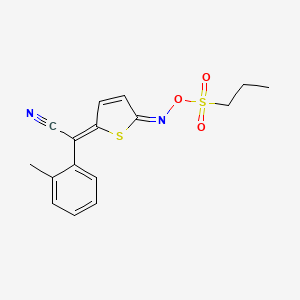
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
